Aflatoxin G1

Vue d'ensemble

Description

Aflatoxin G1 is a type of mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus parasiticus. Mycotoxins are secondary metabolites that can contaminate food crops and pose significant health risks to humans and animals. This compound is known for its potent carcinogenic properties and is commonly found in various food commodities, including cereals, oilseeds, spices, and nuts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aflatoxin G1 is not typically synthesized in a laboratory setting due to its toxic nature. Instead, it is usually isolated from contaminated food products or fungal cultures. The isolation process involves several steps, including extraction, purification, and identification using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .

Industrial Production Methods: In industrial settings, the focus is on preventing aflatoxin contamination rather than producing it. This involves stringent quality control measures during the cultivation, harvesting, and storage of crops. Techniques such as proper drying, use of fungicides, and genetic engineering of crops to resist fungal infection are employed to minimize aflatoxin contamination .

Analyse Des Réactions Chimiques

Types of Reactions: Aflatoxin G1 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to aflatoxin G2a under acidic conditions, which involves the hydrolysis of the furan ring .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenation reactions using bromine or iodine are also common.

Major Products: The major products formed from these reactions include aflatoxin G2a and various hydroxylated derivatives, which can be detected and quantified using chromatographic techniques .

Applications De Recherche Scientifique

Biochemical Interactions

Aflatoxin G1 has been shown to interact with DNA, leading to structural changes that may contribute to its carcinogenic properties. A study investigated the interaction of this compound with free DNA in vitro, revealing that it intercalates into the DNA structure. This intercalation increases the melting temperature of DNA, suggesting enhanced stability and compactness of the DNA double helix. The binding constant was calculated to be , indicating a strong interaction between this compound and DNA .

Additionally, the study demonstrated that this compound could be effectively removed from solutions using magnetic beads designed for DNA intercalation, achieving a removal efficiency of 93.73% . This finding opens avenues for developing new methods for detoxifying environments contaminated with aflatoxins.

Carcinogenicity

This compound is known to induce various tumors in laboratory animals. In a long-term study involving NIH mice, oral administration of this compound resulted in an increased incidence of lung adenocarcinomas . The compound's carcinogenic effects are attributed to its ability to form reactive intermediates that bind to cellular macromolecules, leading to mutations and subsequent tumor formation.

Renal Toxicity

Research indicates that this compound adversely affects renal function. In a study examining its impact on mice, significant histopathological changes were observed in renal tissues, including necrosis of epithelial cells and alterations in serum biomarkers such as urea and creatinine levels . The expression of aquaporin-1, crucial for water reabsorption in kidneys, was significantly reduced following exposure to this compound, suggesting impaired renal function and electrolyte imbalance .

Detection and Quantification

The detection of this compound in food products and biological samples is critical for public health monitoring. Various analytical techniques have been developed for this purpose:

- High-Performance Liquid Chromatography (HPLC) : This method is widely used for quantifying aflatoxins in food samples due to its sensitivity and specificity.

- Enzyme-Linked Immunosorbent Assay (ELISA) : This immunological method allows for rapid screening of aflatoxins in various matrices.

- Molecular Techniques : PCR-based methods can detect specific DNA sequences associated with aflatoxin-producing fungi .

Food Safety

This compound contamination poses significant risks in agricultural products such as nuts, grains, and seeds. A case study highlighted the prevalence of aflatoxins in peanuts from regions with high humidity, leading to regulatory actions aimed at reducing exposure through improved agricultural practices and monitoring systems.

Health Impact Studies

Longitudinal studies have linked chronic exposure to this compound with liver disorders and increased cancer risk in populations with high dietary intake. For instance, research conducted in areas endemic to hepatitis B virus showed a synergistic effect between viral infection and aflatoxin exposure in increasing hepatocellular carcinoma incidence .

Table: Summary of this compound Applications

| Application Area | Description |

|---|---|

| Biochemical Interactions | Intercalation with DNA; potential removal methods using magnetic beads |

| Toxicological Effects | Induces lung adenocarcinomas; renal toxicity characterized by necrosis and biomarker changes |

| Detection Methods | HPLC, ELISA, PCR-based techniques for quantification |

| Case Studies | Food safety concerns in agricultural products; health impacts linked to chronic exposure |

Mécanisme D'action

Aflatoxin G1 exerts its toxic effects primarily through the formation of DNA adducts, which can lead to mutations and cancer. The compound is metabolized in the liver to form a reactive epoxide intermediate, which binds to DNA and proteins, causing cellular damage. This process involves the cytochrome P450 enzyme system and results in the formation of aflatoxin-DNA adducts, which are implicated in the development of hepatocellular carcinoma .

Comparaison Avec Des Composés Similaires

Aflatoxin B1: Produced by Aspergillus flavus, it is the most potent aflatoxin and a major contaminant in food crops.

Aflatoxin B2: Also produced by Aspergillus flavus, it is less toxic than aflatoxin B1 but still poses significant health risks.

Aflatoxin G2: Produced by Aspergillus parasiticus, it is similar to aflatoxin G1 but with different fluorescence properties under UV light.

Aflatoxin M1: A metabolite of aflatoxin B1 found in milk and dairy products

Uniqueness of this compound: this compound is unique in its specific fluorescence properties and its production by Aspergillus parasiticus. While it shares many toxicological properties with other aflatoxins, its distinct chemical structure and reactivity make it a valuable compound for studying the mechanisms of mycotoxin-induced carcinogenesis and for developing detection methods .

Activité Biologique

Aflatoxin G1 (AFG1) is a mycotoxin produced by certain species of the fungi Aspergillus, particularly Aspergillus parasiticus and Aspergillus flavus. It is one of the four major aflatoxins, alongside AFB1, AFB2, and AFG2, and is known for its significant biological activity, particularly its toxic and carcinogenic effects on various organisms. This article delves into the biological activity of AFG1, highlighting its mechanisms of action, effects on cellular processes, and implications for health.

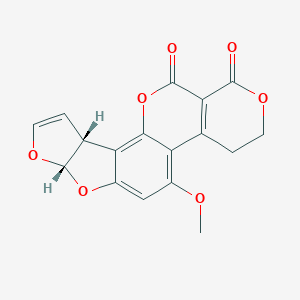

AFG1 has the molecular formula and a molecular weight of 328 g/mol. It is characterized by its fluorescent properties under ultraviolet light, which aids in its detection in contaminated food products. The structure of AFG1 includes a difuranocoumarin core, similar to other aflatoxins, which contributes to its biological activity.

AFG1 exerts its toxic effects primarily through interactions with nucleic acids and proteins. Research indicates that it can bind to DNA, leading to mutations and disruptions in normal cellular functions. The following mechanisms have been identified:

- DNA Interaction : AFG1 forms adducts with DNA, which can cause strand breaks and mutations. This interaction is thought to be a critical step in its carcinogenic potential .

- Inhibition of Protein Synthesis : Studies have shown that AFG1 inhibits RNA synthesis in liver cells, leading to reduced protein production. This effect has been correlated with the degree of spectral shift observed when AFG1 interacts with DNA .

- Oxidative Stress : AFG1 exposure has been linked to increased oxidative stress within cells. It reduces the levels of antioxidants such as superoxide dismutase (SOD) and total antioxidant capacity (TAC), while increasing malondialdehyde (MDA), a marker of lipid peroxidation .

Histopathological Changes

Histopathological studies demonstrate that AFG1 exposure leads to significant tissue damage:

- Cell Necrosis : In experimental models, AFG1 has been shown to cause necrosis in the hippocampal region of the brain after prolonged exposure (15 to 45 days). This includes shrinkage of neurons and increased gliosis .

- Cerebral Edema : Histological examinations reveal perivascular space dilation and cerebral edema associated with AFG1 toxicity .

Effects on Neurotransmitters

This compound affects neurotrophic factors critical for neuronal health:

- Decreased BDNF Levels : Brain-derived neurotrophic factor (BDNF) levels significantly decrease following AFG1 exposure. BDNF is essential for neuron survival and growth; thus, its reduction may contribute to neurodegenerative processes .

- Increased GFAP Expression : Glial fibrillary acidic protein (GFAP), an indicator of astrocyte activation in response to injury, shows increased expression in tissues exposed to AFG1, suggesting an inflammatory response .

Animal Studies

Research involving animal models has provided insights into the toxicological profile of AFG1:

- In a study conducted on ducklings, doses above 200 µg/kg were necessary for lethality, indicating lower acute toxicity compared to other aflatoxins like AFB1 . However, chronic exposure resulted in significant liver damage and growth impairment.

- Long-term studies in rats demonstrated that AFG1 exposure led to changes in immune function and increased susceptibility to infections due to its immunotoxic effects .

Comparative Toxicity

This compound is generally considered less carcinogenic than aflatoxin B1 but still poses significant health risks. Table 1 summarizes the toxicity levels of various aflatoxins based on animal studies.

| Aflatoxin Type | LD50 (µg/kg) | Primary Effects |

|---|---|---|

| AFB1 | 20 | Hepatotoxicity, carcinogenicity |

| AFB2 | 60 | Hepatotoxicity |

| AFG1 | >200 | Liver damage, growth impairment |

| AFG2 | >200 | Less studied but similar profile |

Propriétés

Numéro CAS |

1165-39-5 |

|---|---|

Formule moléculaire |

C17H12O7 |

Poids moléculaire |

328.27 g/mol |

Nom IUPAC |

(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione |

InChI |

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1 |

Clé InChI |

XWIYFDMXXLINPU-WNWIJWBNSA-N |

SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 |

SMILES isomérique |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |

SMILES canonique |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 |

Color/Form |

Crystals ... exhibits green fluorescence |

melting_point |

245 °C |

Key on ui other cas no. |

1165-39-5 |

Description physique |

Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline] |

Pictogrammes |

Acute Toxic; Health Hazard |

Durée de conservation |

Aflatoxins B1, B2, G1, & G2 in water or chloroform solutions or in solid films were decomposed by UV irridiation. |

Solubilité |

Aflatoxins ... are soluble in methanol, acetone, and chloroform, but only slightly soluble in water and hydrocarbon solvents. Very slightly soluble in water ... ; insoluble in non-polar solvents; freely soluble in moderately polar organic solvents (e.g. chloroform and methanol) and especially in dimethyl sulfoxide |

Synonymes |

(7aR,10aS)-3,4,7a,10a-Tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione |

Pression de vapeur |

5.86X10-11 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Aflatoxin G1 (AFG1), like other aflatoxins, primarily targets DNA. It intercalates between DNA base pairs, particularly favoring B-DNA structures [, ]. This intercalation, while weaker than Aflatoxin B1, can still disrupt DNA replication and transcription [, ]. AFG1 requires metabolic activation to form the reactive 9,10-epoxide, which then forms adducts primarily with the N7 position of guanine [, ]. These adducts can lead to mutations, DNA strand breaks, and ultimately contribute to the development of liver cancer [, ].

A: Yes, AFG1 exposure has been linked to altered metabolic activities in plants. Studies show that AFG1 exposure can reduce chlorophyll content, disrupt protein synthesis, and affect lipid metabolism in various plant species [, ].

A: Yes, studies using human blood lymphocytes have shown that AFG1 can induce apoptosis in a dose- and time-dependent manner [].

ANone: this compound has a molecular formula of C17H12O7 and a molecular weight of 328.28 g/mol.

A: While both share a coumarin moiety, AFG1 possesses a delta-lactone ring fused to it, while AFB1 has a cyclopentenone ring []. This structural difference contributes to the weaker DNA binding affinity of AFG1 compared to AFB1 [].

A: Research suggests that certain materials can remove AFG1 from solutions. For instance, a study demonstrated that free DNA could efficiently remove AFG1 through intercalation, with a removal efficiency of 93.73% when combined with magnetic beads separation []. Another study showed that a calix[4]arene-functionalized graphene oxide/polydopamine-coated cellulose acetate adsorbent could effectively pre-concentrate AFG1 from corn samples [].

A: No, a study showed that while Prototheca zopfii could effectively remove Kepone from an aqueous solution, it did not bioaccumulate AFG1 [].

A: Yes, temperature significantly influences the production of AFG1 in Aspergillus parasiticus. Cycling temperatures between 35°C and 15°C favored AFG1 production compared to other cycling regimes []. This suggests that the enzymes responsible for AFG1 biosynthesis in A. parasiticus might have different optimal temperatures [].

ANone: this compound itself is not known to possess catalytic properties. It is a mycotoxin, not a catalyst. Research primarily focuses on its toxicological properties and methods for detection and removal from food and feed.

A: While computational studies specifically focusing on AFG1 are limited within the provided research papers, the use of techniques like NMR to analyze AFG1-DNA interactions suggests the potential application of computational chemistry in understanding its molecular mechanisms [].

A: The presence of a delta-lactone ring in AFG1, as opposed to the cyclopentenone ring in AFB1, makes AFG1 less planar and reduces its DNA binding affinity []. This structural difference also affects the biological activity of their respective epoxides [].

A: Yes, although both AFG1 and AFB1 form guanine N7 adducts, the adducts formed by AFG1 9,10-epoxide are less efficient at inducing various genetic responses compared to those formed by AFB1 8,9-epoxide []. This suggests that structural differences in the adducts themselves contribute to their differing biological activities [].

A: this compound, along with other aflatoxins, is tightly regulated in food and feed worldwide due to its carcinogenic properties. While specific regulations vary between countries and regions, they generally set maximum limits for aflatoxin contamination in various commodities. For instance, the European Commission (EC) has set maximum levels for aflatoxins in different food and feed products [].

A: A toxicokinetic study in broiler chickens showed significant differences in the absorption of AFG1 depending on the route of administration. Oral bioavailability of AFG1 was significantly lower than its intravenous bioavailability, suggesting that absorption from the gastrointestinal tract is incomplete [].

A: In broiler chickens, no phase I or phase II metabolites of AFG1 were detected after either intravenous or oral administration []. This suggests that the compound may be eliminated from the body unchanged or by a pathway not detected in the study.

ANone: this compound is not a therapeutic agent; therefore, "efficacy" in this context is not applicable. Research focuses on understanding its toxicity and carcinogenicity using both in vitro and in vivo models.

A: Studies have utilized various in vitro systems, including human blood lymphocytes and bacterial systems like Salmonella typhimurium, to investigate the genotoxic and cytotoxic effects of AFG1 [, ]. These systems allow researchers to study the molecular mechanisms of AFG1 toxicity at a cellular level.

A: Yes, rats and broiler chickens have been used as animal models to study AFG1 toxicity [, ]. In rats, chronic exposure to AFG1 through drinking water led to the development of liver and kidney tumors, demonstrating its carcinogenic potential [].

A: While generally considered less toxic than Aflatoxin B1, AFG1 is still a potent carcinogen. Animal studies have shown that chronic exposure to AFG1 can induce liver and kidney tumors [, ].

A: Long-term exposure to even low levels of AFG1 can increase the risk of liver cancer []. This is primarily attributed to its ability to damage DNA and interfere with cellular processes [].

ANone: this compound is not a drug candidate, so drug delivery and targeting strategies are not applicable. Research primarily focuses on preventing AFG1 formation and reducing exposure.

A: One method to assess chronic human exposure to AFG1 is by measuring the levels of AFG1-lysine adducts in serum albumin []. This biomarker provides an indication of long-term exposure to the toxin.

ANone: Several analytical techniques are used for AFG1 detection and quantification, including:

A: The development of stable isotope dilution analysis (SIDA) using LC-MS/MS has significantly improved the accuracy and reliability of AFG1 quantification in food samples []. This method utilizes isotopically labeled AFG1 standards, allowing for correction of matrix effects and improving measurement precision [].

ANone: The provided research primarily focuses on AFG1 contamination in food and feed and its impact on human health. Information on its environmental impact and degradation pathways is limited within these studies.

ANone: Specific studies on the dissolution and solubility of AFG1 are not included in the provided research papers.

A: Validation of analytical methods for AFG1 quantification is crucial to ensure accuracy and reliability. Studies employing techniques like HPLC-FLD or LC-MS/MS typically report parameters such as linearity, recovery, precision (RSD), limit of detection (LOD), and limit of quantification (LOQ) to demonstrate method validity [, ].

A: Quality control and assurance are paramount in managing AFG1 contamination. This involves implementing measures throughout the food and feed supply chain, from pre-harvest practices to storage and processing, to minimize fungal growth and toxin production. Regular monitoring and analysis of products are essential to ensure compliance with safety regulations [, ].

ANone: this compound is not a drug and therefore, information regarding drug-transporter interactions is not applicable.

A: While not directly addressed in the provided papers, AFG1 is known to require metabolic activation by cytochrome P450 enzymes, particularly CYP3A enzymes, to exert its toxic effects [, ]. Therefore, studying potential interactions between AFG1 and these enzymes is crucial to understand its metabolism and toxicity.

ANone: The provided research primarily focuses on the toxicological properties of AFG1 and its presence in food and feed. Information on its biocompatibility and biodegradability is limited within these studies.

ANone: this compound does not have substitutes as it is a naturally occurring mycotoxin. The focus lies on preventing its formation and reducing exposure through various strategies, including:

ANone: As AFG1 is a mycotoxin and not a manufactured product, specific recycling strategies are not applicable. Proper disposal of contaminated materials, according to local regulations, is essential to prevent further contamination and exposure.

ANone: Numerous research institutions, universities, and organizations worldwide are actively involved in AFG1 research. These institutions provide access to advanced equipment, expertise, and resources, including:

A: The discovery of aflatoxins, including AFG1, in the early 1960s marked a significant milestone in mycotoxin research []. Since then, extensive research has been conducted to understand their production, toxicology, and impact on human and animal health. Advancements in analytical techniques, such as HPLC and LC-MS/MS, have enabled more sensitive and accurate detection and quantification of AFG1 in various matrices. Research continues to focus on developing effective strategies to mitigate AFG1 contamination and reduce exposure globally.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.